molecular formula C23H19N3O2 B3011586 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946232-71-9

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B3011586
CAS RN: 946232-71-9
M. Wt: 369.424
InChI Key: DTDHNXFQVYLMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, a naphthyridine ring, and phenyl groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) could be used to characterize the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Antimicrobial Properties

Indole derivatives have been investigated for their antimicrobial effects. Notably:

Apoptosis Induction

In cellular studies, our compound induced apoptosis in BT-474 breast cancer cells . This finding suggests potential therapeutic applications in cancer treatment.

Stress Response Enhancement

The compound has been associated with enhancing the body’s anti-stress response . It may improve fur quality, reduce mortality during transportation stress, and minimize the occurrence of PSE (pale, soft, exudative) meat in slaughtered animals .

Other Biological Activities

Beyond the mentioned areas, indole derivatives exhibit a wide range of activities, including anti-inflammatory , anticancer , anti-HIV , antioxidant , and antitubercular effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further characterization of its properties, investigation of its biological activity, and development of synthesis methods .

properties

IUPAC Name

1-benzyl-N-methyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-25(19-12-6-3-7-13-19)22(27)20-15-18-11-8-14-24-21(18)26(23(20)28)16-17-9-4-2-5-10-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDHNXFQVYLMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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